molecular formula C7H10N2OS B12739029 6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole CAS No. 128366-10-9

6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole

Katalognummer: B12739029
CAS-Nummer: 128366-10-9
Molekulargewicht: 170.23 g/mol
InChI-Schlüssel: XJDSACWUCWIGEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fused pyrroloimidazole ring system with a methylsulfinyl substituent, which contributes to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable imidazole derivative with a methylsulfinyl-containing reagent. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole has found applications in several scientific research areas:

Wirkmechanismus

The mechanism of action of 6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Dihydro-2-(methylthio)-5H-pyrrolo(1,2-a)imidazole: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    6,7-Dihydro-2-(methylsulfonyl)-5H-pyrrolo(1,2-a)imidazole: Contains a methylsulfonyl group, which is a further oxidized form of the methylsulfinyl group.

    6,7-Dihydro-2-(ethylsulfinyl)-5H-pyrrolo(1,2-a)imidazole: Features an ethylsulfinyl group instead of a methylsulfinyl group.

Uniqueness

6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole is unique due to its specific substituent, which imparts distinct chemical and biological properties. The presence of the methylsulfinyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Eigenschaften

CAS-Nummer

128366-10-9

Molekularformel

C7H10N2OS

Molekulargewicht

170.23 g/mol

IUPAC-Name

2-methylsulfinyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C7H10N2OS/c1-11(10)7-5-9-4-2-3-6(9)8-7/h5H,2-4H2,1H3

InChI-Schlüssel

XJDSACWUCWIGEB-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)C1=CN2CCCC2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.